molecular formula C18H17N3O4 B2467718 4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 922950-64-9

4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Cat. No.: B2467718
CAS No.: 922950-64-9
M. Wt: 339.351
InChI Key: JYMCJYVSBUBOPN-UHFFFAOYSA-N
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Description

4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a chemical compound. It is a derivative of benzoyl chloride, specifically 4-Methyl-3-nitrobenzoyl chloride .


Synthesis Analysis

The synthesis of this compound could involve the use of 4-Methyl-3-nitrobenzoyl chloride, which is a benzoyl chloride derivative . It has been reported to be synthesized from 4-methyl-3-nitrobenzoic acid . The pyrrolidine ring in the compound is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The synthetic strategies used could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Chemical Reactions Analysis

The chemical reactions involving this compound could be influenced by various factors. For instance, the pyrrolidine ring in the compound allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The future directions in the research of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

Properties

IUPAC Name

4-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-7-8-13(10-16(12)21(24)25)18(23)19-14-4-2-5-15(11-14)20-9-3-6-17(20)22/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYMCJYVSBUBOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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